1,1-Dibutyl-4,4-diethyl-1,4-digerminane
Description
1,1-Dibutyl-4,4-diethyl-1,4-digerminane is a germanium-containing heterocyclic compound characterized by a six-membered ring structure with two germanium atoms at positions 1 and 2. The substituents—dibutyl groups at position 1 and diethyl groups at position 4—impart distinct steric and electronic properties. Germanium, a metalloid, confers unique reactivity compared to carbon or silicon analogs, influencing applications in organometallic catalysis and materials science.
Properties
CAS No. |
56437-95-7 |
|---|---|
Molecular Formula |
C16H36Ge2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1,1-dibutyl-4,4-diethyl-1,4-digerminane |
InChI |
InChI=1S/C16H36Ge2/c1-5-9-11-18(12-10-6-2)15-13-17(7-3,8-4)14-16-18/h5-16H2,1-4H3 |
InChI Key |
HDPKBTVZZMASMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge]1(CC[Ge](CC1)(CC)CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-4,4-diethyl-1,4-digerminane typically involves the reaction of germanium tetrachloride with butyl and ethyl Grignard reagents. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compounds. The general reaction scheme is as follows:
GeCl4+2BuMgCl+2EtMgCl→C16H36Ge2+4MgCl2
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to avoid oxidation. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-4,4-diethyl-1,4-digerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions produce various substituted digermacyclohexanes .
Scientific Research Applications
1,1-Dibutyl-4,4-diethyl-1,4-digerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying germanium’s biological interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 1,1-Dibutyl-4,4-diethyl-1,4-digerminane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Diazepane and Digerminane Families
Table 1: Key Differences Between 1,1-Dibutyl-4,4-diethyl-1,4-digerminane and Hypothetical Analogs
| Compound | Substituents | Key Properties | Applications | Reference ID |
|---|---|---|---|---|
| This compound | Butyl (C1), Ethyl (C4) | High hydrophobicity, thermal stability | Organometallic catalysis | |
| 1,1-Diethyl-4,4-dibutyl-1,4-digerminane | Ethyl (C1), Butyl (C4) | Altered steric hindrance | Material science (hypothetical) | |
| 1,4-Dimethylpyrrolidin-2-one | Methyl groups | Polar lactam structure | Solvents, polymer synthesis | |
| (1,4-Diethyl-1,4-diazepan-6-yl)methanol | Ethyl, hydroxyl | Bioactive interactions | Pharmaceutical precursors |
Substituent Effects
- Butyl vs.
- Germanium vs. Nitrogen : Germanium’s larger atomic radius and lower electronegativity compared to nitrogen may lead to weaker ring strain and distinct electronic properties, favoring applications in catalysis .
Reactivity and Stability
- Oxidative Sensitivity : Germanium compounds are prone to oxidation, necessitating inert handling conditions (e.g., argon atmosphere) .
- Synthetic Challenges : Cyclization reactions for digerminanes likely require specialized germanium precursors, analogous to diazepane syntheses .
Organometallic Catalysis
The germanium center in this compound may act as a Lewis acid, facilitating cross-coupling reactions.
Material Science
The compound’s hydrophobic alkyl groups could stabilize metal-organic frameworks (MOFs), akin to pyridyl-substituted diamines in MOF synthesis .
Industrial Relevance
Butyl/ethyl substitutions may enhance compatibility with non-polar matrices in polymer production, as seen in dimethylpyrrolidinone applications .
Critical Considerations for Handling
- Stability : Store under inert gas to prevent oxidation of germanium centers .
- Analytical Characterization : Use GC-MS/MS with isomer-specific internal standards for precise identification, as recommended for naphthalene-diimine derivatives .
Biological Activity
1,1-Dibutyl-4,4-diethyl-1,4-digerminane is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug discovery, and relevant case studies.
- Molecular Formula : C14H30
- Molecular Weight : 210.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The structural characteristics allow it to bind to certain receptors, influencing signaling pathways crucial for cellular responses.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Research Findings
Recent research highlights the potential of this compound as a lead compound for drug development:
- Synergistic Effects : Studies combining this compound with existing antibiotics have shown enhanced antimicrobial activity.
- Mechanistic Insights : Further investigations are required to elucidate the precise molecular targets and pathways affected by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
